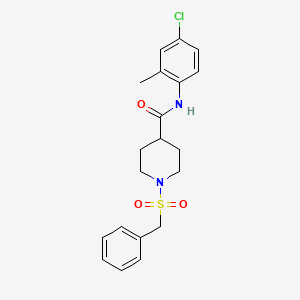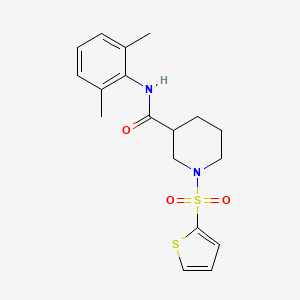![molecular formula C27H27N3O2 B11338561 1-(4-methoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11338561.png)
1-(4-methoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Compound X” , belongs to the class of benzimidazole derivatives. Its chemical structure consists of a pyrrolidinone ring fused with a benzimidazole moiety, along with a phenylpropyl substituent and a methoxyphenyl group. The compound’s unique arrangement of functional groups contributes to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are two common methods:
-
Condensation Reaction
- Starting material: 4-methoxyaniline
- Intermediate: 1-(4-methoxyphenyl)-1H-benzimidazole
- Reaction: Condensation with 3-phenylpropylamine followed by cyclization
- Yield: Moderate to good
- Conditions: Acidic or basic conditions, elevated temperature
-
Multicomponent Reaction (MCR)
- MCR involving 4-methoxyaniline, 3-phenylpropylamine, and isocyanide
- One-pot synthesis
- High atom efficiency
Industrial Production
Compound X is produced industrially using optimized synthetic routes. Large-scale production involves efficient isolation and purification techniques.
Analyse Chemischer Reaktionen
Compound X undergoes various chemical reactions:
Oxidation: Oxidation of the pyrrolidinone ring can lead to the formation of imine or amine derivatives.
Reduction: Reduction of the benzimidazole moiety may yield corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions occur at the phenylpropyl group.
Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids, and various nucleophiles.
Major Products: Diverse derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in:
Medicine: Investigated as potential antitumor agents due to its benzimidazole scaffold.
Chemical Biology: Used as a probe to study protein–ligand interactions.
Industry: Employed in the synthesis of other bioactive compounds.
Wirkmechanismus
The precise mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific molecular targets, modulating cellular pathways involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its unique combination of structural features. Similar compounds include benzimidazole derivatives like albendazole and omeprazole, but none exhibit the exact arrangement found in Compound X.
: Reference: Example paper on the synthesis of benzimidazole derivatives. : Reference: Multicomponent reactions in organic synthesis.
Eigenschaften
Molekularformel |
C27H27N3O2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-32-23-15-13-22(14-16-23)30-19-21(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-16,21H,7,10,17-19H2,1H3 |
InChI-Schlüssel |
IXRQAAHIJUDIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11338482.png)

![N-(3-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338494.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11338501.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11338509.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11338517.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide](/img/structure/B11338521.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338537.png)

![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11338548.png)

![3-[2-(diethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11338567.png)
![1-(2-methylphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B11338574.png)
![5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338577.png)
